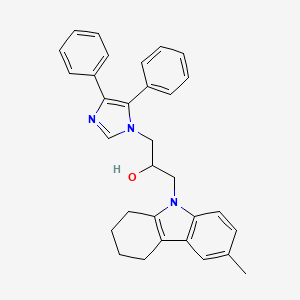
1-(4,5-diphenyl-1H-imidazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,5-DIPHENYL-1H-IMIDAZOL-1-YL)-3-(6-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPAN-2-OL is a complex organic compound that features both imidazole and carbazole moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-DIPHENYL-1H-IMIDAZOL-1-YL)-3-(6-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPAN-2-OL typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazole ring: This can be achieved through the condensation of benzil with ammonium acetate in the presence of a suitable catalyst.
Synthesis of the carbazole derivative: This step might involve the cyclization of a suitable precursor, such as 2-aminobiphenyl, under acidic conditions.
Coupling of the two moieties: The final step would involve the coupling of the imidazole and carbazole derivatives through a suitable linker, such as a propanol group, under basic conditions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4,5-DIPHENYL-1H-IMIDAZOL-1-YL)-3-(6-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPAN-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1-(4,5-DIPHENYL-1H-IMIDAZOL-1-YL)-3-(6-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPAN-2-OL exerts its effects would depend on its specific interactions with molecular targets. These might include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression.
Altering cell membrane properties: Influencing cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4,5-Diphenyl-1H-imidazol-1-yl)-2-propanol: Lacks the carbazole moiety.
3-(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-1-ol: Lacks the imidazole moiety.
Uniqueness
1-(4,5-DIPHENYL-1H-IMIDAZOL-1-YL)-3-(6-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPAN-2-OL is unique due to the presence of both imidazole and carbazole moieties, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C31H31N3O |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
1-(4,5-diphenylimidazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol |
InChI |
InChI=1S/C31H31N3O/c1-22-16-17-29-27(18-22)26-14-8-9-15-28(26)34(29)20-25(35)19-33-21-32-30(23-10-4-2-5-11-23)31(33)24-12-6-3-7-13-24/h2-7,10-13,16-18,21,25,35H,8-9,14-15,19-20H2,1H3 |
InChI Key |
OIUKWJDSXRKZQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCCC3)CC(CN4C=NC(=C4C5=CC=CC=C5)C6=CC=CC=C6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-({4-methoxy-6-[(2-methylpropyl)amino]-1,3,5-triazin-2-yl}oxy)-2-methylpyridazin-3(2H)-one](/img/structure/B11579531.png)
![2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B11579540.png)
![6-(3-bromo-4-methoxyphenyl)-N-(2-methoxyethyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11579542.png)
![ethyl 5-{2-hydroxy-3-[(4-methoxyphenyl)amino]propoxy}-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B11579550.png)
![prop-2-en-1-yl 2-[1-(3-butoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11579563.png)
![(2E)-3-[2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile](/img/structure/B11579569.png)
![(6Z)-6-(3,4-dichlorobenzylidene)-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11579574.png)
![(5Z)-2-(3-chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11579577.png)
![2-[(2-chlorobenzyl)sulfanyl]-5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11579583.png)
![18,18-dimethyl-14-morpholin-4-yl-6-prop-2-enylsulfanyl-17-oxa-11-thia-3,5,7,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaene](/img/structure/B11579593.png)
![(5Z)-2-(furan-2-yl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11579597.png)

![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11579604.png)
![1-[2-(4-Chlorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane](/img/structure/B11579620.png)
